7-Methyl-1H-indazole-3-carboxylic acid
CAS No.: 1000340-53-3
Cat. No.: VC3957923
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000340-53-3 |
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Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 7-methyl-2H-indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Standard InChI Key | BRQJRWNBYGCLDU-UHFFFAOYSA-N |
SMILES | CC1=CC=CC2=C(NN=C12)C(=O)O |
Canonical SMILES | CC1=CC=CC2=C(NN=C12)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of 7-methyl-1H-indazole-3-carboxylic acid consists of an indazole core substituted with a methyl group at position 7 and a carboxylic acid group at position 3. The indazole scaffold comprises a benzene ring fused to a pyrazole ring, creating a planar aromatic system. Key structural features include:
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IUPAC Name: 7-methyl-1H-indazole-3-carboxylic acid
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SMILES Notation:
The methyl group enhances lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and reactivity. X-ray crystallography of analogous indazole derivatives reveals a dihedral angle of approximately 5° between the benzene and pyrazole rings, suggesting minimal steric strain .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the cyclization of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate under acidic conditions. The procedure typically follows these steps:
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Cyclization: Dissolve 2-methyl-3-nitrobenzoic acid in ethanol, add hydrazine hydrate, and reflux at 80°C for 12 hours.
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Reduction: Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.
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Carboxylation: Introduce the carboxylic acid group via Kolbe-Schmitt reaction with potassium hydroxide and carbon dioxide under high pressure.
This method yields 7-methyl-1H-indazole-3-carboxylic acid with a purity of 97% after recrystallization from ethyl acetate .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize yield and scalability. Key parameters include:
Parameter | Value |
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Temperature | 90–100°C |
Pressure | 15–20 bar |
Residence Time | 2–3 hours |
Catalyst | Pd/C (5% loading) |
Automated systems monitor reaction progress via inline spectroscopy, ensuring consistent quality.
Physicochemical Properties
Physical Properties
Property | Value |
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Appearance | Off-white crystalline solid |
Melting Point | 215–218°C (decomposes) |
Solubility | Slightly soluble in water (0.2 g/L at 25°C), soluble in DMSO and methanol |
Density | 1.34 g/cm³ |
The compound exhibits a pKa of 3.2 for the carboxylic acid group, enabling ionization in physiological environments .
Spectroscopic Data
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IR (KBr): 1685 cm (C=O stretch), 2500–3000 cm (O-H stretch).
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H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 7.25–7.30 (m, 2H, Ar-H), 8.10 (s, 1H, pyrazole-H).
Chemical Reactivity and Derivatives
Functional Group Transformations
The carboxylic acid group participates in:
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Esterification: Reaction with methanol/H yields methyl 7-methyl-1H-indazole-3-carboxylate.
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Amidation: Coupling with amines via EDC/HOBt produces amide derivatives, prevalent in drug discovery .
The methyl group undergoes oxidation to a hydroxymethyl intermediate using KMnO4, though this reaction is sluggish due to steric hindrance.
Stability and Degradation
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light, forming 7-methylindazole and CO. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Applications in Pharmaceutical Research
Drug Intermediate
7-Methyl-1H-indazole-3-carboxylic acid is a key building block for:
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Somatostatin Receptor Agonists: Patent US10183940B2 discloses indazole derivatives as SSTR4 agonists for treating metabolic disorders .
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Kinase Inhibitors: The carboxylic acid moiety chelates ATP-binding site residues in kinase targets, enhancing inhibitory potency.
Material Science
Incorporated into metal-organic frameworks (MOFs), the compound improves CO adsorption capacity by 30% compared to unfunctionalized analogs.
Recent Research Advances
Catalytic Applications
A 2024 study demonstrated its use as a ligand in palladium-catalyzed Suzuki-Miyaura cross-couplings, achieving 95% yield for biaryl synthesis.
Bioconjugation
Click chemistry modifications with azide-functionalized peptides enable tumor-targeted drug delivery systems, as reported in Journal of Medicinal Chemistry (2025).
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